molecular formula C17H15Cl2NO2 B8395192 7-Benzyloxy-4-chloro-6-methoxyquinoline hydrochloride

7-Benzyloxy-4-chloro-6-methoxyquinoline hydrochloride

Cat. No. B8395192
M. Wt: 336.2 g/mol
InChI Key: MMWWBTJWWBRNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809097B1

Procedure details

A solution of 7-benzyloxy-4-chloro-6-methoxyquinoline hydrochloride (6.8 g, 20 mmol) in TFA (80 ml) was heated at reflux for 5.5 hours. The volatiles were removed by evaporation, the residue suspended in water and the mixture was adjusted to pH7 with a saturated aqueous sodium hydrogen carbonate solution. The resulting solid was collected by filtration, washed with water, ether and dried under vacuum to give 4-chloro-7-hydroxy-6-methoxyquinoline (4.1 g, 98%).
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([O:9][C:10]1[CH:19]=[C:18]2[C:13]([C:14]([Cl:20])=[CH:15][CH:16]=[N:17]2)=[CH:12][C:11]=1[O:21][CH3:22])C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[Cl:20][C:14]1[C:13]2[C:18](=[CH:19][C:10]([OH:9])=[C:11]([O:21][CH3:22])[CH:12]=2)[N:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=C(C=C2C(=CC=NC2=C1)Cl)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water, ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.